molecular formula C9H17Br B109585 9-Bromo-1-nonene CAS No. 89359-54-6

9-Bromo-1-nonene

Cat. No.: B109585
CAS No.: 89359-54-6
M. Wt: 205.13 g/mol
InChI Key: RQXPBVHYVAOUBY-UHFFFAOYSA-N
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Description

9-Bromo-1-nonene is an organic compound with the molecular formula C9H17Br. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the ninth carbon of a nonene chain, which is an alkene with a double bond between the first and second carbon atoms .

Mechanism of Action

Target of Action

9-Bromo-1-nonene, also known as 9-bromonon-1-ene, is primarily used as an intermediate in organic synthesis . It is employed in the production of various agrochemicals, pharmaceuticals, and dyestuffs . .

Mode of Action

The mode of action of this compound is largely dependent on the specific reactions it is involved in. As an intermediate in organic synthesis, it can participate in various chemical reactions. For instance, it has been used as a reactant in the synthesis of the breast cancer drug, Fulvestrant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . It should also be kept in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Bromo-1-nonene can be synthesized through the bromination of 1-nonene. The reaction typically involves the addition of bromine (Br2) to 1-nonene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature and results in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The bromination process is carefully controlled to prevent the formation of by-products and to ensure the efficient use of bromine .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond. For example, hydrogenation can convert this compound to 9-bromo-nonane.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form nonenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

9-Bromo-1-nonene is employed as an important intermediate in various fields:

    Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Agrochemical Industry: It serves as a building block for the synthesis of pesticides and herbicides.

    Pharmaceutical Industry: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drugs.

    Dyestuff Industry: It is utilized in the production of dyes and pigments.

Comparison with Similar Compounds

    9-Bromo-2-methyl-2-nonene: Similar structure but with a methyl group at the second carbon.

    1-Bromo-8-nonene: The bromine atom is attached to the first carbon instead of the ninth.

    9-Bromo-1-nonanol: Contains a hydroxyl group instead of a double bond.

Uniqueness: 9-Bromo-1-nonene is unique due to its specific positioning of the bromine atom and the double bond, which provides distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective organic transformations .

Properties

IUPAC Name

9-bromonon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPBVHYVAOUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452146
Record name 9-Bromo-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89359-54-6
Record name 9-Bromo-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromo-1-nonene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 9-bromonon-1-ene in the synthesis of fulvestrant?

A1: 9-Bromonon-1-ene serves as a crucial building block in a novel synthetic route for fulvestrant []. It undergoes a catalyst-controlled, diastereoselective 1,6-addition reaction with a zirconocene derivative. This reaction forms a new carbon-carbon (C-C) bond, which is a key step in constructing the fulvestrant molecule [].

Q2: Why is this specific synthetic route using 9-bromonon-1-ene advantageous?

A2: The research highlights the advantage of this synthetic strategy due to the mild reaction conditions, specifically room temperature, and the high level of control over the stereochemistry of the product []. This control is vital in pharmaceutical synthesis, as different stereoisomers of a drug can exhibit different biological activities.

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